Adenosine A2B Receptor Antagonist Potency in Derivative Form: A Scaffold-Driven Activity Profile
While direct activity data for the isolated methanone scaffold is absent from public databases, its derivative, (5-methylthiophen-2-yl)(2-(1-(pyridin-2-yl)ethylamino)thieno[3,2-d]pyrimidin-4-yl)methanone, demonstrates potent antagonism at the human adenosine A2B receptor. This activity is quantified and compared to its activity at the closely related A2A receptor, establishing a baseline selectivity profile. [1]
| Evidence Dimension | Inhibition of human adenosine receptor subtypes (Antagonist activity) |
|---|---|
| Target Compound Data | IC₅₀ = 19 nM (A2B); IC₅₀ = 118 nM (A2A) |
| Comparator Or Baseline | The same derivative compound, tested on adenosine A2A receptor as an internal comparator |
| Quantified Difference | Approximately 6.2-fold selectivity for A2B over A2A |
| Conditions | Human adenosine A2B and A2A receptors expressed in CHOK1 cells; antagonist activity assessed by inhibition of calcium mobilization using a FLIPR assay |
Why This Matters
This data confirms that the (5-methylthiophen-2-yl)(pyridin-2-yl)methanone fragment, when incorporated into larger molecular architectures, can confer nanomolar potency and target selectivity, underscoring its value as a privileged scaffold for drug discovery programs.
- [1] BindingDB. (2010). BDBM50310908: (5-methylthiophen-2-yl)(2-(1-(pyridin-2-yl)ethylamino)thieno[3,2-d]pyrimidin-4-yl)methanone. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50310908&monomerid=50310908 View Source
